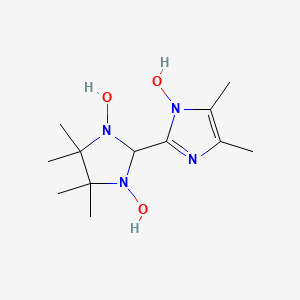![molecular formula C20H25N3S B5180959 4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline, also known as DTG, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline exerts its biological effects through the modulation of various molecular targets, including dopamine and sigma receptors. It has been found to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline has been found to exhibit a range of biochemical and physiological effects, including the inhibition of oxidative stress and the modulation of various signaling pathways. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline has several advantages for use in laboratory experiments, including its high potency and selectivity for specific molecular targets. However, its use may be limited by its potential toxicity and the need for further studies to fully understand its biological effects.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline. These include the development of more potent and selective analogs, the investigation of its potential use in combination therapies, and the exploration of its effects on other molecular targets. Additionally, further studies are needed to fully understand the mechanisms underlying its biological effects and to determine its potential therapeutic applications in various disease states.
Métodos De Síntesis
4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline can be synthesized using a variety of methods, including the reaction of 4-aminodiphenylamine with benzyl chloride and piperazine in the presence of carbon disulfide. The resulting product can then be purified using column chromatography to obtain pure 4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-21(2)19-10-8-18(9-11-19)20(24)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWBNGPQYGHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)

![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)

![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
